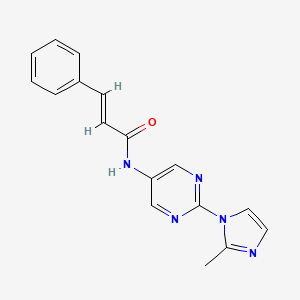
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Antineoplastic Potential
Research into benzimidazole condensed ring systems, including those related to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide, has shown promising antineoplastic activity. Synthesized derivatives of these systems have been tested against various cancer cell lines, revealing variable degrees of antineoplastic activity. Specifically, certain derivatives exhibited significant in vitro antineoplastic activity with selectivity against all tested cell lines, indicating the potential of these compounds in cancer therapy (Abdel-Hafez, 2007).
Antimycobacterial and Antimicrobial Activities
A series of novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids have been evaluated for their antimycobacterial activity against M. tuberculosis, showing promising starting points for new lead compounds against multi-drug-resistant tuberculosis. Although less active than reference compounds, some hybrids demonstrated significant MICs, suggesting a potential pathway for developing new antimycobacterial agents (Li et al., 2015). Additionally, derivatives of cinnamamide have been synthesized and shown strong antibacterial and antifungal activities against specific strains, further indicating the broad antimicrobial potential of compounds within this chemical space (Padmavathi et al., 2011).
Synthetic Methodologies and Structure-Activity Relationships
Research has also focused on developing synthetic methodologies and understanding the structure-activity relationships of imidazo[1,2-a]pyrimidines and related compounds. Studies on the synthesis of imidazo[1,2-a]pyridines have explored "water-mediated" hydroamination and silver-catalyzed aminooxygenation, providing efficient routes to these heterocyclic compounds. These synthetic approaches contribute to the broader understanding of constructing these scaffolds for potential therapeutic applications (Mohan et al., 2013).
Ferroelectricity and Antiferroelectricity
The imidazole unit, central to the structure of compounds like N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide, has been shown to contribute to ferroelectricity and antiferroelectricity in benzimidazoles. This property is significant for the development of lead- and rare-metal-free ferroelectric devices, showcasing the versatility of the imidazole scaffold beyond its applications in medicinal chemistry (Horiuchi et al., 2012).
properties
IUPAC Name |
(E)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-13-18-9-10-22(13)17-19-11-15(12-20-17)21-16(23)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZTVQQRICVCLG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

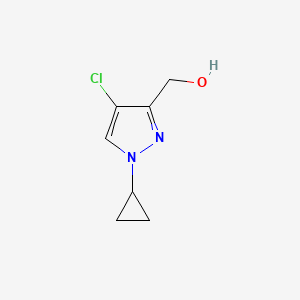
![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)
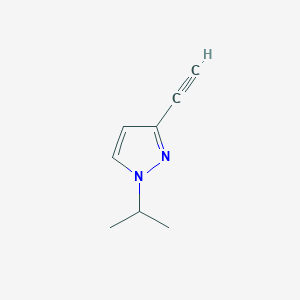
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)
![Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2919455.png)
![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)
![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)
![1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2919462.png)

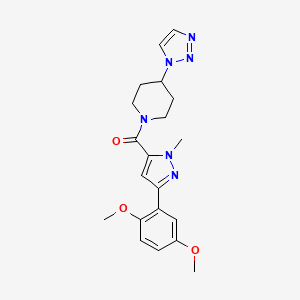

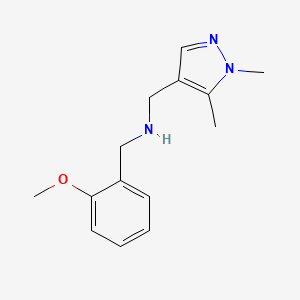
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)
